molecular formula C20H12 B094657 Benz(e)aceanthrylene CAS No. 199-54-2

Benz(e)aceanthrylene

Cat. No. B094657
CAS RN: 199-54-2
M. Wt: 252.3 g/mol
InChI Key: YPMKRLARTMANBR-UHFFFAOYSA-N
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Description

Benz(e)aceanthrylene (B[e]A) is a cyclopenta-fused derivative of benz[a]anthracene, which is a type of polycyclic aromatic hydrocarbon (PAH). It has been identified as an active bacterial cell and mammalian cell gene mutagen. Studies have shown that B[e]A, along with its isomer benz[l]aceanthrylene (B[l]A), can initiate skin tumor formation in SENCAR mice, indicating their potential role in air pollution carcinogenesis . Another isomer, benz[j]aceanthrylene (B[j]A), has also been reported to be a potent mutagen and carcinogen .

Synthesis Analysis

The synthesis of related cyclopentanobenz[a]anthracene compounds has been described, with a focus on benz[e]aceanthrylene and its methylated derivatives . These syntheses typically involve multi-step reactions, including the use of palladium-catalyzed cross-coupling and protection/deprotection strategies . The compounds synthesized are predicted to be relatively potent carcinogens due to the presence of a methyl group in nonbenzo bay region positions .

Molecular Structure Analysis

The molecular structure of B[e]A and its derivatives is characterized by the fusion of a cyclopenta ring to the benz[a]anthracene framework. This structural feature is significant as it influences the biological activity of these compounds. For instance, the crystal structure of a related compound, 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, has been investigated to understand the conformational rigidity and reactive site arrangement, which are relevant for the activity of B[e]A .

Chemical Reactions Analysis

B[e]A and its isomers undergo various metabolic reactions that lead to the formation of mutagenic species. For B[j]A, the metabolism in bacterial systems and mammalian cells suggests that the 1,2-dihydro-1,2-diol metabolite, which implicates the 1,2-oxide as the ultimate mutagenic species, is predominant . The activation and metabolism of B[j]A derivatives have been studied, revealing that oxidation at the etheno bridge accounts for the majority of the activity of B[j]A and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of B[e]A and its isomers are influenced by their molecular structure. For example, the low melting point of certain synthesized derivatives makes them suitable for catalyzed cure studies . The presence of the cyclopenta ring and the potential for bay-region metabolism are critical factors that contribute to the genotoxicity of these compounds .

Scientific Research Applications

  • Tumor-Initiating Activity : Benz(e)aceanthrylene, along with other cyclopenta-fused polycyclic aromatic hydrocarbons (PAHs), has been shown to induce papilloma formation in mice, suggesting significant skin tumor-initiating activity. These findings highlight its potential role in air pollution carcinogenesis (Nesnow et al., 1984).

  • Genotoxic Potential in Urban Air : Detected in urban air particulate matter, Benz(e)aceanthrylene exhibits strong mutagenic and carcinogenic effects. It has been found to cause more DNA damage and higher protein response levels in HepG2 cells compared to benzo[a]pyrene, suggesting its significant contribution to the cancer risk of air particulate matter (Lim et al., 2015).

  • Metabolic Activation and Mutagenicity : Research on the metabolism and activation of Benz(e)aceanthrylene has shown the formation of dihydrodiols and diol-epoxides, indicating significant mutagenic activity. These findings are critical for understanding its genotoxic mechanisms (Newcomb et al., 1993).

  • Mutagenic Activity in Bacterial Cells : Benz(e)aceanthrylene has been identified as a frame-shift mutagen requiring metabolic activation, with studies in Salmonella bacterial systems showing a spectrum of activity similar to that of benzo[a]pyrene (Sangaiah et al., 1983).

  • Electroluminescent Material Applications : Beyond its toxicological implications, Benz(e)aceanthrylene derivatives have been explored for use in electroluminescent materials. These compounds, exhibiting high thermal stability and varying emission colors, are potential candidates for red-emitting electroluminescent devices (Huang et al., 2003).

Safety And Hazards

Benz(e)aceanthrylene is labeled with the signal word “Danger” according to GHS labeling . The hazard statements include H350 and H410 . The precautionary statements include P201, P202, P273, P281, P308+P313, P391, P405, and P501 .

properties

IUPAC Name

pentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKRLARTMANBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173675
Record name Benz(e)aceanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benz(e)aceanthrylene

CAS RN

199-54-2
Record name Benz[e]aceanthrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(e)aceanthrylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000199542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(e)aceanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
H Lee, RG Harvey - The Journal of Organic Chemistry, 1990 - ACS Publications
Syntheses of benz [e] aceanthrylene (4a), 8-methylbenz [e] aceanthrylene (4b), and their 1, 2-dihydro derivatives (3a, b), as well as 6-methylbenzL/] aceanthrylene (5a) and its 1, 2-…
Number of citations: 12 pubs.acs.org
S Nesnow, A Gold, R Sangaiah, LL Triplett, TJ Slaga - Cancer letters, 1984 - Elsevier
Benz[e]aceanthrylene (B[e]A) and benz[l]aceanthrylene (B[l]A), cyclopenta-fused derivatives of benz[a]anthracene, have been reported to be active bacterial cell and mammalian cell …
Number of citations: 26 www.sciencedirect.com
LM Ball, SH Warren, R Sangaiah, S Nesnow… - Mutation Research …, 1989 - Elsevier
Three novel cyclopenta-fused polycyclic aromatic hydrocarbons were synthesized, benz[d]aceanthrylene,benz[k]aceanthrylene, and benz[j] acephenanthrylene, and evaluated for …
Number of citations: 3 www.sciencedirect.com
R Sangaiah, A Gold, GE Toney - The Journal of Organic …, 1983 - ACS Publications
Synthesis of a series of novel polycyclic aromatic systems: isomers of benz[a]anthracene containing a cyclopenta-fused ring Page 1 1632 J. Org. Chem. 1632-1638 Synthesis of a …
Number of citations: 58 pubs.acs.org
SA Tucker, HC Bates, VL Amszi, WE Acree Jr… - Analytica chimica …, 1993 - Elsevier
Fluorescence emission spectra have been measured for acenaphthylene, aceanthrylene, acephenanthrylene, benz[e]aceanthrylene, 3-methylbenz[j]aceanthrylene, 6-methylbenz[j]…
Number of citations: 36 www.sciencedirect.com
S Nesnow, RE Easterling, S Ellis, R Watts, J Ross - Cancer letters, 1988 - Elsevier
The metabolites of benz[j]aceanthrylene (B[j]A) produced by incubation with liver S9 proteins from rats induced with Aroclor-1254 and phenobarbital have been identified as: trans-B[j]A-…
Number of citations: 15 www.sciencedirect.com
N Mohapatra, P MacNair, BJ Bryant, S Ellis… - Mutation Research …, 1987 - Elsevier
4 isomeric cyclopenta-derivatives of benz[e]anthracene (benz[a]aceanthrylene, benz[j]aceanthrylene, benz[l]aceanthrylene, and benz[k]acephenanthrylene) were examined for their …
Number of citations: 25 www.sciencedirect.com
AW Bartczak, R Sangaiah, LM Ball, SH Warren… - …, 1987 - academic.oup.com
Many polycyclic aromatic hydrocarbons containing peripherally fused cyclopenta rings are believed to be activated primarily by epoxidation of the cyclopenta ring. The cyclopenta …
Number of citations: 18 academic.oup.com
S Nesnow, A Gold, R Sangaiah, TJ Slaga - Cancer letters, 1993 - Elsevier
Benz[j]aceanthrylene (B[j]A), a cyclopenta-fused derivative of benz[a]anthracene, has been reported to be an active bacterial cell and mammalian cell gene mutagen, a morphological …
Number of citations: 13 www.sciencedirect.com
AD Kligerman, MM Moore, GL Erexson, KH Brock… - Cancer letters, 1986 - Elsevier
The genotoxicity of the cyclopenta-fused polycyclic aromatic hydrocarbon, benz[l]aceanthrylene (B[l]A), was evaluated in vitro using the L5178Y TK + − mouse lymphoma assay and in …
Number of citations: 13 www.sciencedirect.com

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